molecular formula C10H7ClN2O2 B8098326 Methyl 3-chloro-1,6-naphthyridine-7-carboxylate

Methyl 3-chloro-1,6-naphthyridine-7-carboxylate

Cat. No.: B8098326
M. Wt: 222.63 g/mol
InChI Key: SCDNENJROXAUNS-UHFFFAOYSA-N
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Description

Methyl 3-chloro-1,6-naphthyridine-7-carboxylate is a chemical compound belonging to the class of naphthyridines, which are heterocyclic aromatic organic compounds

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the cyclization of appropriate precursors, such as 3-chloro-1,6-diaminopyridine, followed by esterification.

  • Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Primary, secondary, or tertiary amines.

  • Substitution Products: Amides, esters, or ethers.

Scientific Research Applications

Chemistry: Methyl 3-chloro-1,6-naphthyridine-7-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Medicine: It has been investigated for its anticancer properties, showing promise in inhibiting the growth of certain cancer cells. Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 3-chloro-1,6-naphthyridine-7-carboxylate exerts its effects involves interaction with specific molecular targets. It may inhibit enzymes or bind to receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Methyl 7-chloro-1,8-naphthyridine-3-carboxylate: Similar structure but different positions of chlorine and carboxylate groups.

  • Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate: Contains an ethyl group and a methyl group in addition to the chlorine atom.

This compound continues to be a subject of research due to its versatile applications and potential benefits in various scientific and industrial fields.

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Properties

IUPAC Name

methyl 3-chloro-1,6-naphthyridine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c1-15-10(14)9-3-8-6(4-12-9)2-7(11)5-13-8/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDNENJROXAUNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NC=C(C=C2C=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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